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Compound of Interest

Compound Name: 1-Boc-2-trimethylsilanyl-indole

Cat. No.: B586822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-2-trimethylsilyl-indole, a key

intermediate in modern organic synthesis, particularly in the development of novel

pharmaceutical agents. This document details its chemical and physical properties,

experimental protocols for its synthesis and subsequent reactions, and its applications in drug

discovery.

Core Properties of 1-Boc-2-trimethylsilyl-indole
1-Boc-2-trimethylsilyl-indole is a synthetically valuable derivative of indole, where the indole

nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and the C2 position is substituted

with a trimethylsilyl (TMS) group. This substitution pattern allows for selective functionalization

of the indole scaffold.

CAS Number: 146337-49-7

Synonyms:

tert-butyl 2-(trimethylsilyl)-1H-indole-1-carboxylate

N-Boc-2-trimethylsilylindole

2-trimethylsilyl-1-indolecarboxylic acid tert-butyl ester
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Chemical Structure:

Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1-Boc-2-

trimethylsilyl-indole.

Property Value Reference

Molecular Formula C₁₆H₂₃NO₂Si [1]

Molecular Weight 289.44 g/mol [1]

Boiling Point 373.6 ± 34.0 °C (Predicted)

Density 1.00 ± 0.1 g/cm³ (Predicted)

Appearance Pale brown crystals

Experimental Protocols
The synthesis and reactions of 1-Boc-2-trimethylsilyl-indole are central to its utility. The

following sections provide detailed methodologies for its preparation and a common

subsequent transformation.

1. Synthesis of 1-Boc-2-trimethylsilyl-indole via Directed ortho-Metalation

The primary route to 1-Boc-2-trimethylsilyl-indole involves the directed ortho-metalation (DoM)

of 1-Boc-indole. The Boc group acts as a directed metalation group (DMG), facilitating the

deprotonation of the adjacent C2 position by a strong organolithium base. The resulting

lithiated intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride

(TMSCl). For π-excessive heterocycles like N-protected indoles, C2 lithiation is highly favored.

[2]

Methodology:

Materials: 1-Boc-indole, anhydrous tetrahydrofuran (THF), tert-butyllithium (t-BuLi) or sec-

butyllithium (s-BuLi), trimethylsilyl chloride (TMSCl), anhydrous N,N,N',N'-

tetramethylethylenediamine (TMEDA) (optional, but can accelerate lithiation).
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Procedure:

To an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add

1-Boc-indole and dissolve it in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

If using, add TMEDA (approximately 1.2 equivalents).

Slowly add a solution of t-BuLi or s-BuLi (approximately 1.2 equivalents) dropwise to the

cooled solution. The reaction mixture may change color, indicating the formation of the

lithiated species.

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

Add trimethylsilyl chloride (approximately 1.5 equivalents) dropwise to the reaction

mixture.

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room

temperature.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel to yield 1-

Boc-2-trimethylsilyl-indole.

2. Reaction: Suzuki-Miyaura Cross-Coupling via Borylation of 1-Boc-2-trimethylsilyl-indole

The trimethylsilyl group at the C2 position can be readily converted into other functional groups,

making 1-Boc-2-trimethylsilyl-indole a versatile intermediate. One common application is its use

in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This first

requires the conversion of the silyl group to a boronic acid or boronate ester.
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Methodology:

Materials: 1-Boc-2-trimethylsilyl-indole, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)(OMe)]₂

(catalyst), dtbpy (ligand), anhydrous solvent (e.g., THF or dioxane), aryl halide, palladium

catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

Procedure (Two Steps):

Step 1: Iridium-Catalyzed Borylation

In an inert atmosphere glovebox or using Schlenk techniques, combine 1-Boc-2-

trimethylsilyl-indole, bis(pinacolato)diboron, the iridium catalyst, and the ligand in an

anhydrous solvent.

Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the

reaction progress by GC-MS or TLC until the starting material is consumed.

Upon completion, cool the reaction, remove the solvent under reduced pressure, and

purify the crude product by column chromatography to isolate the 1-Boc-2-

(boropinacolato)indole.

Step 2: Suzuki-Miyaura Cross-Coupling

In a flask, combine the 1-Boc-2-(boropinacolato)indole from the previous step, the

desired aryl halide, the palladium catalyst, and the base.

Add a suitable solvent system (e.g., a mixture of dioxane and water).

Degas the mixture and then heat it under an inert atmosphere at a temperature typically

ranging from 80 to 110 °C.

Monitor the reaction until completion.

After cooling, perform an aqueous workup, extract the product with an organic solvent,

dry the organic phase, and concentrate it.

Purify the residue by column chromatography to obtain the C2-arylated indole product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number

of natural products and synthetic drugs.[3] Substituted indoles are key components in

pharmaceuticals targeting a wide range of conditions, including cancer, inflammation, and

neurological disorders.

1-Boc-2-trimethylsilyl-indole serves as a crucial building block for the synthesis of complex,

functionalized indole derivatives. The Boc protecting group stabilizes the indole ring and

prevents unwanted side reactions at the nitrogen, while the trimethylsilyl group at the C2

position acts as a versatile handle for further synthetic transformations. This allows for the

regioselective introduction of various substituents at a position that is otherwise challenging to

functionalize directly.

The ability to perform cross-coupling reactions at the C2 position is particularly valuable in drug

discovery for creating libraries of compounds with diverse aryl or heteroaryl substituents. These

modifications can significantly impact the pharmacological properties of the final molecule,

enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The use of this

intermediate has been implicated in the total synthesis of various indole alkaloids.[3][4][5]

Mandatory Visualizations
Below are Graphviz diagrams illustrating the synthesis and a key reaction of 1-Boc-2-

trimethylsilyl-indole.
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Caption: Synthesis of 1-Boc-2-trimethylsilyl-indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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